

Technical Guide: 4-(Oxetan-3-YL)aniline in Drug Discovery

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Compound of Interest

Compound Name: 4-(Oxetan-3-YL)aniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and significance of **4-(Oxetan-3-YL)aniline** as a key building block in modern medicinal chemistry. Its unique structural features offer considerable advantages in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Compound Properties

4-(Oxetan-3-YL)aniline is a bifunctional molecule featuring a primary aromatic amine and a strained oxetane ring. This combination makes it a valuable synthon for introducing desirable physicochemical properties into drug candidates. The data below summarizes its key molecular identifiers and properties.

Property	Value
IUPAC Name	4-(Oxetan-3-yl)aniline
CAS Number	1221819-62-0
Molecular Formula	C ₉ H ₁₁ NO
Molecular Weight	149.19 g/mol [1] [2]
SMILES	NC1=CC=C(C=C1)C2COC2 [2]
InChI Key	FPKSWQFAXUXUJX-UHFFFAOYSA-N [3]
Appearance	Not specified in provided results
Purity	Typically available at 95% purity [1] [2]
Storage Conditions	Store at 2-8°C under an inert atmosphere in a dark place.

Structural Representation and Significance

The structure of **4-(Oxetan-3-YL)aniline** incorporates an oxetane ring, a four-membered cyclic ether, attached to an aniline moiety. The oxetane ring is a bioisostere for other functional groups, such as carbonyls, and its inclusion in a molecule can significantly enhance properties like aqueous solubility and metabolic stability.[\[3\]](#) The primary amine on the aniline ring serves as a versatile chemical handle for further synthetic modifications.[\[3\]](#)

Caption: Chemical structure of **4-(Oxetan-3-YL)aniline**.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor

The primary amino group of **4-(Oxetan-3-YL)aniline** is a key functional group for reactions such as amide bond formation or Buchwald-Hartwig amination, which are commonly used in the synthesis of kinase inhibitors.[\[3\]](#) Below is a representative protocol for the synthesis of an N-acyl derivative, a common step in elaborating this building block.

Objective: To synthesize N-(4-(oxetan-3-yl)phenyl)acetamide from **4-(oxetan-3-yl)aniline**.

Materials:

- **4-(Oxetan-3-YL)aniline**
- Acetyl chloride
- Triethylamine (TEA) or other suitable base
- Dichloromethane (DCM) as solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring

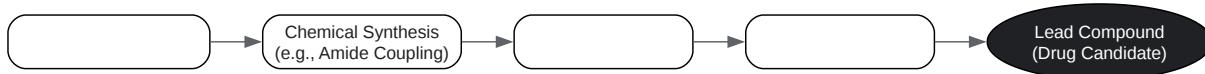
Methodology:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve **4-(Oxetan-3-YL)aniline** (1.0 equivalent) in anhydrous dichloromethane.
- Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C using an ice bath.
- Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by

column chromatography on silica gel or by recrystallization to yield the desired N-(4-(oxetan-3-yl)phenyl)acetamide.

Logical Workflow for Compound Utilization

The utility of **4-(Oxetan-3-YL)aniline** in drug discovery follows a logical progression from a starting material to a potential drug candidate. This workflow highlights its role as a foundational piece in the synthesis of more complex, biologically active molecules.



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Caption: Drug discovery workflow utilizing **4-(Oxetan-3-YL)aniline**.

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